

# Erythrosin B: A Potent Flavivirus Protease Inhibitor with Undetermined Cross-Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Virosine B |
| Cat. No.:      | B15591909  |

[Get Quote](#)

## For Immediate Publication

[City, State] – [Date] – Erythrosin B, a widely used food coloring agent, has demonstrated significant inhibitory activity against the NS2B-NS3 protease of several flaviviruses, positioning it as a potential broad-spectrum antiviral candidate. However, its cross-reactivity with proteases from other viral families remains largely unexplored, highlighting a critical gap in our understanding of its therapeutic potential. This guide provides a comparative analysis of Erythrosin B's efficacy against various viral proteases based on available experimental data.

## Summary of Inhibitory Activity

Erythrosin B has been identified as a potent, non-competitive, and orthosteric inhibitor of the flavivirus NS2B-NS3 protease.<sup>[1][2]</sup> It effectively blocks the interaction between the NS2B cofactor and the NS3 protease domain, a crucial step for viral replication.<sup>[1]</sup> To date, the inhibitory effects of Erythrosin B have been primarily documented against flaviviruses. There is a notable absence of published data on its activity against proteases from other significant viral families, including Coronaviridae (e.g., SARS-CoV-2 Mpro and PLpro), Retroviridae (e.g., HIV-1 protease), and Hepacivirus (e.g., HCV NS3/4A protease).

The table below summarizes the available quantitative data on the inhibition of viral proteases by Erythrosin B.

| Viral Family  | Virus                             | Protease Target | IC50 (µM)         | EC50 (µM)         | Citation(s) |
|---------------|-----------------------------------|-----------------|-------------------|-------------------|-------------|
| Flaviviridae  | Zika Virus (ZIKV)                 | NS2B-NS3        | 1.7               | 0.62              | [1][3]      |
| Flaviviridae  | Dengue Virus 2 (DENV2)            | NS2B-NS3        | 1.9               | 1.2               | [1][3]      |
| Flaviviridae  | West Nile Virus (WNV)             | NS2B-NS3        | Not Reported      | 0.8               | [1]         |
| Flaviviridae  | Yellow Fever Virus (YFV)          | NS2B-NS3        | Not Reported      | 0.2               | [1]         |
| Flaviviridae  | Japanese Encephalitis Virus (JEV) | NS2B-NS3        | Not Reported      | 0.1               | [1]         |
| Coronaviridae | SARS-CoV-2                        | Mpro, PLpro     | No Data Available | No Data Available |             |
| Retroviridae  | HIV-1                             | Protease        | No Data Available | No Data Available |             |
| Hepacivirus   | Hepatitis C Virus (HCV)           | NS3/4A          | No Data Available | No Data Available |             |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Flavivirus NS2B-NS3 Protease Inhibition Assay (In Vitro)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the viral protease.

- Protein Expression and Purification: The DENV2 NS3 was expressed as a maltose-binding protein (MBP) fusion (NS3-MBP), and the ZIKV NS3 as a glutathione S-transferase (GST) fusion (GST-NS3). The corresponding NS2B cofactors were expressed with a histidine tag (His-NS2B).

- Reaction Mixture Preparation: 50 nM of the NS3 fusion protein (DENV2 NS3-MBP or ZIKV GST-NS3) was pre-incubated with varying concentrations of Erythrosin B or a DMSO control in reaction buffer (20 mM Tris pH 8.0, 100 mM NaCl, 5% Glycerol, and 0.05% CHAPS) at 4°C for 30 minutes.
- Enzymatic Reaction Initiation: 1 µM of the respective His-NS2B cofactor was added to the mixture. The reaction was initiated by adding a fluorogenic peptide substrate (Abz-RRRRSAG-nTyr) to a final concentration of 50 µM.
- Data Acquisition: Substrate cleavage was monitored over time at 37°C by measuring the fluorescence intensity at excitation/emission wavelengths of 360 nm/420 nm using a microplate reader.
- Data Analysis: The rate of substrate cleavage was calculated, and the IC<sub>50</sub> value was determined by plotting the percentage of inhibition against the logarithm of the Erythrosin B concentration.

## Viral Titer Reduction Assay (Cell-Based)

This assay measures the half-maximal effective concentration (EC<sub>50</sub>) of a compound in reducing viral replication in a cellular context.

- Cell Culture: Human A549 cells were seeded in 24-well plates at a density of  $2 \times 10^5$  cells per well and incubated overnight.
- Viral Infection: The cell monolayers were infected with the respective flavivirus (DENV2, ZIKV, WNV, YFV, or JEV) at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
- Compound Treatment: After infection, the viral inoculum was removed, and the cells were washed and overlaid with fresh medium containing two-fold serial dilutions of Erythrosin B.
- Plaque Formation: The plates were incubated for 48 to 72 hours to allow for plaque formation.
- Visualization and Quantification: The cells were fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. The number of plaques was counted for each compound concentration.

- Data Analysis: The EC50 value was calculated as the concentration of Erythrosin B that resulted in a 50% reduction in the number of viral plaques compared to the untreated control.

## Visualizations

The following diagrams illustrate the mechanism of action of Erythrosin B and the experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

Caption: Mechanism of Flavivirus NS2B-NS3 protease inhibition by Erythrosin B.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining in vitro protease inhibition.

## Conclusion and Future Directions

Erythrosin B is a promising inhibitor of flavivirus proteases with demonstrated efficacy against several medically important viruses, including Zika and Dengue. Its established safety profile as a food additive makes it an attractive candidate for further development. However, the lack of

data on its cross-reactivity with other viral proteases is a significant limitation. Future research should prioritize screening Erythrosin B and its analogs against a broader panel of viral proteases to fully assess its spectrum of activity and potential as a pan-viral inhibitor. Such studies would be invaluable for the development of novel antiviral therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Agents against Flavivirus Protease: Prospect and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Erythrosin B: A Potent Flavivirus Protease Inhibitor with Undetermined Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591909#cross-reactivity-of-erythrosin-b-with-other-viral-proteases]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)